N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N'-methylurea
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Overview
Description
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea is a chemical compound with the molecular formula C8H11N3O2 It is known for its unique structure, which includes a cyclopropyl group attached to an oxazole ring, and a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea typically involves the reaction of 5-cyclopropyl-1,2-oxazole with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{5-Cyclopropyl-1,2-oxazole} + \text{Methyl isocyanate} \rightarrow \text{N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea} ]
Industrial Production Methods
In an industrial setting, the production of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylcyclopropanamine
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)methyl-N-methylamine
Uniqueness
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl group and the oxazole ring imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
55807-52-8 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(5-cyclopropyl-1,2-oxazol-3-yl)-3-methylurea |
InChI |
InChI=1S/C8H11N3O2/c1-9-8(12)10-7-4-6(13-11-7)5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,10,11,12) |
InChI Key |
GDIMKRYHZIFTTD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=NOC(=C1)C2CC2 |
Origin of Product |
United States |
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